

# Application Note: Stability-Indicating RP-HPLC Separation of Nirmatrelvir and Impurities

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## Compound of Interest

Compound Name: *Descyano nirmatrelvir acetamide*

CAS No.: 2755812-81-6

Cat. No.: B13421394

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## Introduction & Scientific Rationale

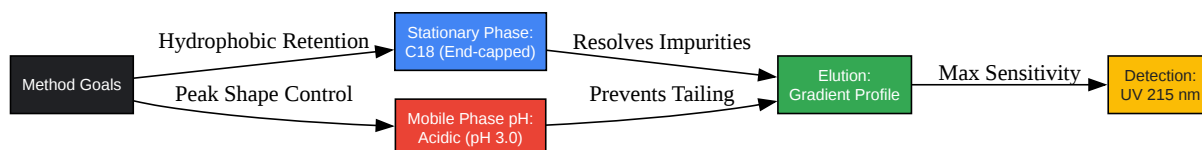
Nirmatrelvir is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro). Its chemical structure contains a nitrile group (warhead for covalent cysteine binding) and a trifluoroacetyl-amide moiety. These functional groups dictate the chromatographic strategy:

- **Chemical Stability:** The amide bonds are susceptible to hydrolysis under extreme pH (acidic/alkaline stress), leading to the formation of Nirmatrelvir Acid and Bicycloamide impurities.
- **Detection Challenges:** Nirmatrelvir lacks an extended conjugated  $\pi$ -system, resulting in weak UV absorbance. Detection must be performed at low wavelengths (210–215 nm), requiring high-purity solvents to minimize baseline noise.
- **Separation Physics:** The molecule exhibits moderate hydrophobicity ( ). A C18 stationary phase provides the necessary hydrophobic interaction, while an acidic mobile phase (pH 3.0) suppresses the ionization of residual amines, sharpening peak shape

and improving resolution from polar degradants.

## Method Development Strategy

The following decision matrix explains the selection of critical method parameters.



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Figure 1: Strategic decision pathway for optimizing Nirmatrelvir separation.

## Detailed Experimental Protocol

### Equipment & Reagents

- HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, PDA/UV Detector).
- Column: Agilent Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 μm) or equivalent (e.g., Waters XBridge C18). Note: A 250 mm column is chosen over 150 mm to maximize theoretical plates for impurity resolution.
- Reagents:
  - Acetonitrile (HPLC Grade).
  - Potassium Dihydrogen Phosphate ( )<sup>[1][2][3]</sup>
  - Orthophosphoric Acid (85%).
  - Milli-Q Water (18.2 MΩ·cm).

## Chromatographic Conditions

Parameter	Setting	Rationale
Mobile Phase A	20 mM Buffer (pH 3.0 adjusted with dilute )	Maintains analyte in non-ionized state; buffers against local pH changes.
Mobile Phase B	Acetonitrile : Methanol (90:10 v/v)	Acetonitrile provides low UV cutoff; Methanol modifies selectivity for polar impurities.
Flow Rate	1.0 mL/min	Standard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Column Temp	30°C ± 2°C	Elevated temperature reduces backpressure and improves mass transfer.
Injection Volume	10 µL	Sufficient mass load without band broadening.
Detection	UV @ 215 nm	Max absorbance for amide/nitrile transitions; avoids solvent cutoff noise (<200 nm).
Run Time	15 Minutes	Allows elution of late-eluting dimers or hydrophobic degradation products.

## Gradient Program

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)	Event
0.00	60	40	Isocratic Hold (Equilibration)
2.00	60	40	Injection / Void Volume
8.00	20	80	Linear Ramp (Elutes API & late impurities)
12.00	20	80	Wash Step
12.10	60	40	Return to Initial
15.00	60	40	Re-equilibration

## Sample Preparation

Standard Stock Solution (1000 µg/mL):

- Weigh 50 mg of Nirmatrelvir Reference Standard.
- Transfer to a 50 mL volumetric flask.
- Add 30 mL of Diluent (Mobile Phase A : Acetonitrile, 50:50 v/v).
- Sonicate for 10 minutes to ensure complete dissolution.
- Make up to volume with Diluent.[4]

Impurity Spiking Solution (System Suitability):

- Prepare a mix containing 10 µg/mL of Nirmatrelvir and 10 µg/mL of Nirmatrelvir Acid Impurity (hydrolytic degradant).
- This solution is used to verify resolution ( ) between the main peak and the nearest impurity.

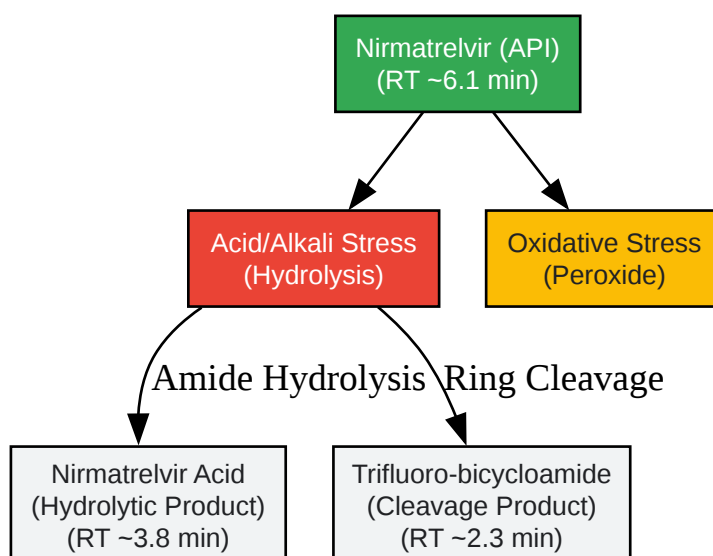
## System Suitability & Validation Criteria

Every analytical run must pass the following self-validating checks before data is accepted.

Parameter	Acceptance Criteria	Troubleshooting Failure
Theoretical Plates (N)	> 4,000	Column aging or poor connection (dead volume).
Tailing Factor (T)	< 1.5	pH of Mobile Phase A is incorrect; Column void.
Resolution ( )	> 2.0 (between API and nearest impurity)	Adjust gradient slope; Check Mobile Phase B composition.
Precision (%RSD)	< 2.0% (n=6 injections)	Injector issue or pump pulsation.

## Impurity Profile & Degradation Logic

Understanding the degradation pathway is essential for identifying "ghost peaks" in your chromatogram.



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Figure 2: Primary degradation pathways and relative retention times (RT).

Key Impurities:

- Nirmatrelvir Acid: Formed by the hydrolysis of the terminal amide. It is more polar than the parent drug, eluting earlier (Relative Retention Time ~0.6).
- Trifluoro-bicycloamide: A cleavage product often found under harsh acidic conditions.

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